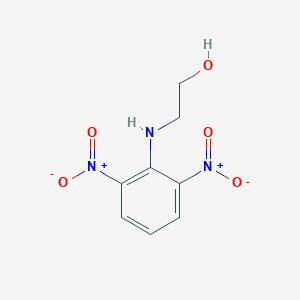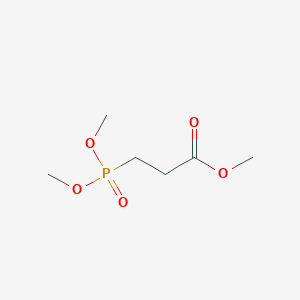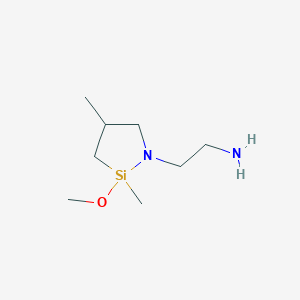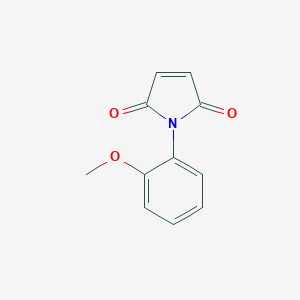
2-(2,6-Dinitrophenylamino)ethanol
概述
描述
2-(2,6-Dinitrophenylamino)ethanol is an organic compound with the molecular formula C8H9N3O5 It is characterized by the presence of a dinitrophenyl group attached to an aminoethanol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dinitrophenylamino)ethanol typically involves the nitration of phenylamine followed by a reaction with ethylene oxide. The nitration process introduces nitro groups at the 2 and 6 positions of the phenyl ring. The subsequent reaction with ethylene oxide forms the aminoethanol derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the final product. Common industrial methods include continuous flow nitration and the use of advanced purification techniques to remove impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding nitroso and nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which may further react to form various substituted compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylaminoethanol derivatives.
科学研究应用
2-(2,6-Dinitrophenylamino)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(2,6-Dinitrophenylamino)ethanol involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, affecting the oxidative state of biological molecules. The aminoethanol moiety can interact with proteins and enzymes, potentially altering their activity and function. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
相似化合物的比较
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.
2,6-Dinitrotoluene: An intermediate in the production of toluene diisocyanate.
2,4-Dinitrophenol: Known for its use as a weight loss agent and its toxic effects.
Uniqueness: 2-(2,6-Dinitrophenylamino)ethanol is unique due to its specific combination of a dinitrophenyl group and an aminoethanol moiety. This structure imparts distinct chemical reactivity and potential applications that are not shared by the similar compounds listed above. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.
属性
IUPAC Name |
2-(2,6-dinitroanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O5/c12-5-4-9-8-6(10(13)14)2-1-3-7(8)11(15)16/h1-3,9,12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVZLKQKTUZDSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])NCCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30633365 | |
| Record name | 2-(2,6-Dinitroanilino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16242-42-5 | |
| Record name | 2-(2,6-Dinitroanilino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














